molecular formula C19H18Cl2N4O2 B13325823 Benzyl 3-(5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

Benzyl 3-(5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

Cat. No.: B13325823
M. Wt: 405.3 g/mol
InChI Key: DMXNLUSAZADOBM-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, it can react with nucleophiles, electrophiles, and radicals.

      Major Products: These reactions yield derivatives with modified substituents on the imidazo[1,5-a]pyrazine core.

  • Scientific Research Applications

      Chemistry: Used as a building block for designing novel heterocyclic compounds.

      Biology: Investigated for potential bioactivity, such as GABA receptor agonism or kinase inhibition.

      Medicine: Possible applications in drug discovery due to its structural resemblance to purine bases.

      Industry: Limited information, but its unique core may inspire new materials or catalysts.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H18Cl2N4O2

    Molecular Weight

    405.3 g/mol

    IUPAC Name

    benzyl 3-(5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

    InChI

    InChI=1S/C19H18Cl2N4O2/c20-16-10-22-17(21)15-9-23-18(25(15)16)14-7-4-8-24(11-14)19(26)27-12-13-5-2-1-3-6-13/h1-3,5-6,9-10,14H,4,7-8,11-12H2

    InChI Key

    DMXNLUSAZADOBM-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC=C4N3C(=CN=C4Cl)Cl

    Origin of Product

    United States

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